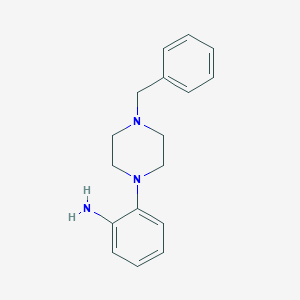

2-(4-Benzylpiperazin-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKQCBBMYJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403868 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199105-17-4 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Benzylpiperazin 1 Yl Aniline

General Synthetic Routes to 2-(4-Benzylpiperazin-1-yl)aniline

The preparation of this compound can be accomplished through several synthetic strategies, often involving multi-step pathways to construct the core structure.

A common and effective method for synthesizing this compound involves a nucleophilic aromatic substitution reaction followed by a reduction step. This pathway typically starts with 1-benzylpiperazine (B3395278) and a suitably activated benzene (B151609) derivative.

A representative multi-step synthesis is outlined below:

Step 1: Nucleophilic Aromatic Substitution: The synthesis often commences with the reaction of 1-benzylpiperazine with 1-fluoro-2-nitrobenzene. In this step, the secondary amine of the piperazine (B1678402) ring acts as a nucleophile, displacing the fluoride (B91410) ion from the aromatic ring, which is activated towards substitution by the electron-withdrawing nitro group at the ortho position. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrofluoric acid formed as a byproduct. A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is often used to facilitate the reaction at elevated temperatures.

Step 2: Reduction of the Nitro Group: The resulting intermediate, 1-benzyl-4-(2-nitrophenyl)piperazine, is then subjected to a reduction reaction to convert the nitro group into the primary amine of the final product. A variety of reducing agents can be employed for this transformation. A common laboratory-scale method is the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere (catalytic hydrogenation). Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are also effective.

Table 1: Optimized Reaction Conditions for Synthesis

| Step | Reactants | Reagents & Solvents | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1. Substitution | 1-Benzylpiperazine, 1-Fluoro-2-nitrobenzene | K₂CO₃, DMSO | 80-100 °C | 12-24 hours | High |

| 2. Reduction | 1-Benzyl-4-(2-nitrophenyl)piperazine | H₂, Pd/C, Ethanol | Room Temperature | 4-8 hours | High |

This two-step process is generally efficient and provides high yields of the desired product.

For the large-scale industrial production of this compound, several factors must be considered to ensure scalability, cost-effectiveness, and high purity. lookchem.comlookchem.com Commercial suppliers indicate a production capacity of up to 10 metric tons per day, with a typical purity of 99% or higher. lookchem.com

Key industrial considerations include:

Reagent Selection: On an industrial scale, the choice of reagents is dictated by cost, availability, and safety. For the reduction step, catalytic hydrogenation is often preferred over metal-acid systems due to easier product work-up and reduced hazardous waste.

Process Optimization: Reaction parameters such as temperature, pressure, and catalyst loading are meticulously optimized to maximize yield and throughput while minimizing reaction time and energy consumption.

Purification: To achieve high purity levels (typically ≥99%), industrial processes incorporate robust purification methods. lookchem.com Recrystallization from a suitable solvent system is a common final step to remove minor impurities.

Quality Control: Stringent quality control measures are implemented, with analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) used to verify the purity and identify any impurities. lookchem.com Parameters such as moisture content (often specified as not more than 1.0%) and total impurities (not more than 2.0%) are closely monitored. lookchem.com

Packaging and Storage: The final product, a white powder, is typically packaged in export-worthy packing or drums (e.g., 25kg/drum) and stored in well-closed containers, protected from light in a cool, dry place to ensure stability. lookchem.comalfachemch.com

Versatile Utility of this compound as a Synthetic Building Block

The unique arrangement of functional groups—a primary aromatic amine, a tertiary amine within the piperazine ring, and a benzyl (B1604629) group—makes this compound a highly versatile scaffold for creating more complex molecules. pharmalego.com

The primary amino group on the aniline (B41778) ring is the most common site for derivatization. It can readily participate in a wide range of reactions to generate new chemical entities.

Acylation: The aniline nitrogen can be acylated using acid chlorides or anhydrides to form amides. This strategy is used to link the molecule to other chemical fragments, as seen in the synthesis of potential acetylcholinesterase inhibitors. nih.gov

Alkylation: N-alkylation can introduce various alkyl or substituted alkyl chains, further modifying the molecule's properties.

Condensation Reactions: The amino group can be condensed with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates for other transformations.

These derivatization strategies allow for the systematic modification of the molecule's structure to explore structure-activity relationships in drug discovery programs. For example, derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease. nih.gov

The ortho-disposed amino and piperazinyl groups on the aniline ring make this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Benzimidazole Synthesis: The aniline moiety can react with carboxylic acids or their derivatives under acidic conditions to form benzimidazoles, a common scaffold in medicinal chemistry. ijrpc.com

Quinoline and Quinoxaline Synthesis: The primary amine can participate in cyclization reactions, such as the Skraup or Doebner-von Miller reactions with α,β-unsaturated carbonyl compounds to form substituted quinolines, or with α-dicarbonyl compounds to yield quinoxalines.

The ability to use this compound to construct complex, fused-ring systems highlights its importance as a strategic intermediate in synthetic organic chemistry.

Key Chemical Reactions of this compound Moieties

The reactivity of this compound is determined by its constituent functional groups: the aniline moiety, the piperazine ring, and the benzyl group.

Table 2: Reactivity of Functional Moieties

| Moiety | Type of Reaction | Description |

|---|---|---|

| Aniline Ring | Electrophilic Aromatic Substitution | The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Halogenation, nitration, and sulfonation can occur on the aniline ring. |

| Aniline Amino Group | Diazotization | Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -X) via Sandmeyer-type reactions. |

| Piperazine Ring | N-Alkylation/Acylation | While the nitrogen attached to the aniline ring is less nucleophilic, the benzyl-substituted nitrogen can potentially undergo further reactions, though this is less common. |

| Benzyl Group | Catalytic Hydrogenolysis | The benzyl group can be cleaved from the piperazine nitrogen via catalytic hydrogenation (e.g., using Pd/C and H₂). This de-benzylation reaction is a useful deprotection strategy, yielding the corresponding secondary amine, 2-(piperazin-1-yl)aniline, which can then be further functionalized. |

This diverse reactivity allows chemists to selectively modify different parts of the molecule to achieve a desired synthetic target.

Reactivity of the Aniline Moiety

The aniline portion of the molecule, characterized by the amino group attached to a benzene ring, is a key site for various chemical reactions, including oxidations, cross-coupling reactions, and electrophilic aromatic substitutions.

Oxidation Reactions (e.g., Nitroso and Nitro Derivative Formation)

The primary amino group of the aniline moiety in this compound can be oxidized to form nitroso and nitro derivatives. The selective oxidation of anilines is a valuable transformation in organic synthesis. The outcome of the oxidation is often dependent on the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents such as peroxy acids are known to convert anilines to the corresponding nitro compounds. For instance, the oxidation of substituted anilines with reagents like peroxybenzoic acid can yield nitroso compounds. The reaction of anilines with hydrogen peroxide in the presence of certain catalysts can also lead to the formation of nitroarenes. The selectivity of these oxidations can be influenced by factors such as temperature; in some cases, nitroso derivatives are formed at room temperature, while higher temperatures favor the formation of nitroarenes.

| Oxidizing Agent | Potential Product | General Observations |

| Peroxybenzoic acid | Nitroso derivative | Can selectively oxidize anilines to nitroso compounds. |

| Hydrogen Peroxide with catalyst | Nitroarene | Reaction temperature can be crucial for selectivity. |

| Sodium Perborate | Nitroarene | Effective for anilines with electron-withdrawing groups. |

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed C–N Coupling)

The aniline nitrogen of this compound can participate in palladium-catalyzed carbon-nitrogen (C–N) cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of new C–N bonds and allows for the arylation of the primary amino group.

In a typical Buchwald-Hartwig amination, the aniline derivative is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of compatible coupling partners. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monoligated systems, have proven effective in facilitating these transformations. This methodology provides a direct route to synthesize N-aryl derivatives of this compound.

| Catalyst System | Coupling Partner | Product |

| Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP, DPPF) | Aryl halide (Ar-X) or Aryl triflate (Ar-OTf) | N-Aryl-2-(4-benzylpiperazin-1-yl)aniline |

Electrophilic Aromatic Substitution Patterns

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group is a strong ortho- and para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. organic-chemistry.org

In the case of this compound, the aniline ring already has a substituent at the 2-position (the piperazinyl group). Therefore, the primary sites for electrophilic attack will be the positions ortho and para to the amino group, which are the 4- and 6-positions. The steric hindrance from the bulky piperazinyl group might influence the regioselectivity, potentially favoring substitution at the less hindered para-position (position 4). However, a mixture of ortho- and para-substituted products is generally expected. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂ | 4-Bromo-2-(4-benzylpiperazin-1-yl)aniline and 6-Bromo-2-(4-benzylpiperazin-1-yl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(4-benzylpiperazin-1-yl)aniline and 6-Nitro-2-(4-benzylpiperazin-1-yl)aniline |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-(4-Benzylpiperazin-1-yl)aminophenyl)sulfonic acid |

Reactivity of the Piperazine Moiety

The piperazine ring contains two secondary amine functionalities, one of which is substituted with a benzyl group. The remaining N-H group is available for further functionalization, and the nitrogen atoms can also act as ligands for transition metals.

N-Alkylation and N-Acylation Reactions

The secondary amine within the piperazine ring of this compound can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. For example, reaction with an alkyl bromide (R-Br) would yield 1-alkyl-4-benzyl-2-(2-aminophenyl)piperazine.

N-Acylation is achieved by reacting the piperazine nitrogen with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. For instance, treatment with an acyl chloride (R-COCl) would produce 1-acyl-4-benzyl-2-(2-aminophenyl)piperazine.

These reactions provide a straightforward method to introduce a wide variety of functional groups onto the piperazine ring, allowing for the synthesis of a diverse library of derivatives.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., R-COCl) | Amide |

| N-Acylation | Acid anhydride (B1165640) (e.g., (RCO)₂O) | Amide |

Complexation with Transition Metals

The nitrogen atoms of the piperazine ring, as well as the nitrogen of the aniline group, possess lone pairs of electrons and can therefore act as ligands in the formation of coordination complexes with transition metals. The presence of multiple nitrogen atoms allows this compound to function as a multidentate ligand, potentially forming stable chelate complexes.

The coordination chemistry of N-arylpiperazine derivatives has been a subject of interest, with these ligands forming complexes with a variety of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The geometry of the resulting metal complexes will depend on the metal ion, its oxidation state, and the coordination environment provided by the ligand and any other co-ligands present. The formation of these complexes can be confirmed by various spectroscopic techniques, including IR and UV-Vis spectroscopy, and their structures can be elucidated by single-crystal X-ray diffraction.

| Metal Ion | Potential Coordination Geometry |

| Cu(II) | Square planar, Octahedral |

| Co(II) | Tetrahedral, Octahedral |

| Ni(II) | Square planar, Octahedral |

| Zn(II) | Tetrahedral |

Reductive Transformations

Reductive transformations are crucial for the synthesis of this compound and its derivatives, particularly through methods like reductive amination and the reduction of nitro groups.

Nitro Group Reduction: A common and vital reaction in the synthesis of aromatic amines is the reduction of a nitro group. youtube.commasterorganicchemistry.com This transformation is fundamental for introducing an amino group onto an aromatic ring, which can then be further modified. The synthesis of anilines from nitroarenes can be achieved through various reagents and conditions. youtube.comwikipedia.org

Classic methods for the reduction of aromatic nitro compounds to their corresponding anilines include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (H2/Pd-C) catalyst or using metals such as iron (Fe) in the presence of hydrochloric acid (HCl). youtube.commasterorganicchemistry.com These methods are well-established for their efficiency and reliability. youtube.com The resulting aniline is a versatile intermediate, serving as a gateway for a wide array of further chemical modifications on the benzene ring. youtube.com

Numerous other reagents have been developed for this transformation, offering different levels of chemoselectivity and milder reaction conditions. organic-chemistry.org For instance, metal-free reductions using reagents like tetrahydroxydiboron (B82485) have been reported to proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org Other metal-based systems, such as those employing iron, tin, or zinc in acidic media, are also widely used. masterorganicchemistry.com It is important to note that the choice of reducing agent can be critical, as some metal hydrides may lead to the formation of azo compounds instead of the desired aniline. wikipedia.org

| Reductant | Catalyst/Conditions | Product |

| H₂ | Pd-C | Aniline |

| Fe | HCl | Aniline |

| Sn | HCl | Aniline |

| Zn | H⁺ | Aniline |

| Tetrahydroxydiboron | Water | Aniline |

Reductive Amination: This powerful reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. This method is instrumental in synthesizing more complex amine structures from simpler precursors.

Radical Reaction Pathways and Byproduct Formation

While radical reactions are a cornerstone of organic synthesis, their application in the direct synthesis of this compound is less commonly documented in favor of more controlled, ionic pathways. However, understanding potential radical pathways is crucial for predicting and mitigating the formation of unwanted byproducts during synthesis. Radical reactions can be initiated by heat, light, or radical initiators and may lead to side-chain halogenation, dimerization, or other undesired transformations depending on the specific reaction conditions and the stability of the radical intermediates formed. Careful control of reaction parameters is therefore essential to minimize these competing pathways.

Advanced Synthetic Approaches

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. A relevant example is the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov This particular transformation proceeds through a sequential imine condensation followed by an isoaromatization pathway, providing a catalyst- and additive-free method for generating aniline derivatives. nih.gov The reaction is praised for its operational simplicity and mild conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Povarov reaction, for instance, can be performed as a multicomponent process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov While not a direct synthesis of the title compound, this illustrates the power of MCRs in creating complex heterocyclic structures that may incorporate the aniline moiety.

Tandem Reactions: Also known as cascade reactions, these processes involve two or more sequential transformations that occur in a single pot without the need to isolate intermediates. This approach is highly desirable as it reduces waste, saves time, and can lead to a significant increase in molecular complexity in a single step. For example, a transition-metal-free oxidative cascade sequence has been reported for the synthesis of 2-arylbenzoxazin-4-ones from anthranilic acid and aldehydes. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design Principles for Modulating Biological Activity

The rational design of analogs of 2-(4-benzylpiperazin-1-yl)aniline is a key strategy in medicinal chemistry to enhance therapeutic properties. The core principle involves modifying its three main structural components—the aniline (B41778) ring, the piperazine (B1678402) ring, and the benzyl (B1604629) group—to optimize interactions with specific biological targets. The piperazine ring, for instance, is a common element in drug design due to its ability to improve the pharmacokinetic properties of drug candidates. nih.govtandfonline.com Its two nitrogen atoms can increase water solubility, which is crucial for bioavailability. nih.govtandfonline.com

The design of novel compounds often involves creating a library of derivatives with systematic variations. For example, in the development of CCR1 antagonists, a series of compounds were synthesized based on a 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)phenylamino)cyclobutenedione scaffold. researchgate.net This approach allows for a systematic exploration of how different substituents impact the compound's activity. researchgate.net Similarly, in the design of anticancer agents, a 1,2-benzothiazine scaffold was combined with phenylpiperazine derivatives, drawing inspiration from the structures of known drugs like dexrazoxane (B1684449) and XK-469. mdpi.com

Elucidation of Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be significantly altered by introducing different substituents to its core structure.

Substitutions on the aniline ring have a marked effect on the potency and selectivity of these compounds. For instance, in the context of acetylcholinesterase (AChE) inhibition, the addition of electron-withdrawing groups such as chlorine (Cl) or a nitro group (NO₂) to the aniline ring has been shown to enhance inhibitory activity. Conversely, the introduction of a meta-methoxy group led to a decrease in activity.

In a series of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, which incorporated a modified benzylpiperidine fragment, the presence of two electron-donating methoxy (B1213986) groups combined with one electron-withdrawing chlorine atom resulted in the most potent inhibitor of human acetylcholinesterase (huAChE). mdpi.com The position of substituents is also critical. For example, in a series of potent MARK4 inhibitors, a para-methyl group on the aniline resulted in the most active compound, while fluorine and chlorine substituents at the same position were slightly less potent. nih.gov

The table below summarizes the effect of aniline ring substitutions on the activity of various this compound analogs.

| Parent Compound Scaffold | Aniline Ring Substituent | Effect on Activity | Target |

| This compound | Cl, NO₂ | Increased Potency | AChE |

| This compound | meta-methoxy | Reduced Activity | AChE |

| 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | Two methoxy groups and one chlorine atom | Increased Potency | huAChE |

| Acridone | para-methyl | Most Active | MARK4 |

| Acridone | para-fluoro, para-chloro | Slightly Less Potent | MARK4 |

Modifications to the piperazine ring can redirect the biological activity of these compounds toward different therapeutic targets. The piperazine scaffold is recognized as a privileged structure in drug discovery, and its modification is a common strategy to alter receptor targeting. nih.govtandfonline.com For instance, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in the antitumor activity of certain derivatives. nih.govtandfonline.com

In the context of antimalarial 4(1H)-quinolones, exchanging an N-phenylpiperazinyl moiety with an N-benzylpiperazine resulted in a slight decrease in activity against one strain of Plasmodium falciparum and a more significant drop against another. nih.gov Further potency losses were observed when a 4-methoxybenzylpiperazine was used. nih.gov However, in another study on chalcone-piperazine derivatives, altering the amine part to include N-phenylpiperazine, N-benzylpiperazine, and various substituted phenylpiperazines resulted in compounds with good inhibitory profiles against human carbonic anhydrase I and II isoenzymes. nih.gov

The following table illustrates the impact of piperazine ring modifications on biological activity.

| Parent Compound Scaffold | Piperazine Ring Modification | Effect on Activity | Target |

| Antitumor derivatives | Replacement with morpholine or pyrrolidine | Decreased Activity | Antitumor |

| 4(1H)-quinolone | N-benzylpiperazine instead of N-phenylpiperazine | Decreased Potency | Antimalarial |

| 4(1H)-quinolone | 4-methoxybenzylpiperazine | Further Potency Loss | Antimalarial |

| Chalcone | N-phenylpiperazine, N-benzylpiperazine, etc. | Good Inhibition Profile | Carbonic Anhydrase |

The length and nature of the linker connecting the piperazine ring to other parts of the molecule play a crucial role in the biological response. In the development of antimalarial 4(1H)-quinolones, the initial focus was on identifying the optimal spacer length between the piperazinyl moiety and the quinolone's benzenoid ring. nih.gov It was found that compounds with a methylene (B1212753) spacer were the most active in one set of analogs. nih.gov In another series, compounds with the piperazine directly attached to the quinolone core were more active than those with an ethylene (B1197577) linker. nih.gov

In a series of potent and selective class I histone deacetylase (HDAC) inhibitors, the length of the alkyl group attached to a hydrazide moiety was varied, with chain lengths between three and six carbons being tested. acs.org The n-propyl derivative showed improved selectivity for HDAC3 over other HDACs. acs.org For another series of HDAC inhibitors, indole (B1671886) and N-methylindole groups were attached via one or two carbon linkers to a piperazinyl-pyrimidine moiety, with all compounds showing pronounced inhibitory activity on HDAC8. acs.org

The table below details the influence of linker modifications on biological activity.

| Compound Series | Linker Modification | Effect on Activity | Target |

| 4(1H)-quinolones | Methylene spacer | Most active in one set | Antimalarial |

| 4(1H)-quinolones | Direct attachment vs. ethylene linker | Direct attachment more active | Antimalarial |

| HDAC inhibitors | n-propyl linker | Improved selectivity for HDAC3 | HDAC |

| HDAC inhibitors | One or two carbon linker to indole | Pronounced activity on HDAC8 | HDAC |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are valuable tools for understanding the relationship between the chemical structure of a compound and its biological activity. These models use statistical methods to correlate structural descriptors with observed activity.

Computational models, particularly artificial neural networks (ANNs), are increasingly being used to predict the biological activity of chemical compounds. mdpi.comfrontiersin.org ANNs, a form of machine learning, can model complex, non-linear relationships between molecular features and activity. frontiersin.orgfarma.com.ro

A QSAR model based on an ANN was developed to study the activities of 29 derivatives of 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy) phenylamino) cyclobutenedione as C-C chemokine receptor type 1 (CCR1) inhibitors. researchgate.net A feed-forward ANN with an error back-propagation learning algorithm was used to build the model. researchgate.net In other research, deep neural networks (DNNs), a more complex type of ANN, have demonstrated high accuracy in predicting molecular properties and have outperformed traditional QSAR models. researchgate.net For instance, DNN-based QSAR models have shown impressive results in capturing molecular patterns. researchgate.net

Different types of ANNs, such as Multilayer Perceptrons (MLPs) and Convolutional Neural Networks (CNNs), have been applied in toxicology and drug discovery to predict various endpoints, including toxicity. frontiersin.orgfarma.com.ro For example, an MLP was used to model data from a QSAR study of insecticides. farma.com.ro The development of these in silico models is crucial for reducing the time and cost associated with drug discovery and toxicity testing. mdpi.com

Correlation of Molecular Descriptors with Observed Biological Endpoints

The biological activity of a compound is intricately linked to its molecular structure and physicochemical properties. In the study of this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are instrumental in elucidating the correlation between molecular descriptors and observed biological endpoints. These models translate the chemical information of a molecule into numerical descriptors and then correlate them with biological activities, providing a predictive framework for the design of new, more potent compounds.

Research Findings in Acetylcholinesterase Inhibition

A notable biological target for derivatives of this compound is the enzyme acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. Research into a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives has revealed significant insights into their AChE inhibitory activity.

A study involving twelve synthesized derivatives of this class demonstrated that the electronic properties of substituents on the benzyl ring play a crucial role in their inhibitory potency. researchgate.net It was observed that the presence of electron-withdrawing groups, such as chloro (Cl), fluoro (F), and nitro (NO₂), on the phenyl ring of the benzyl moiety generally leads to enhanced AChE inhibitory activity. researchgate.net

For instance, the derivative with a chloro group at the ortho position (2-Cl) of the benzyl ring exhibited the highest potency in the series, with a half-maximal inhibitory concentration (IC₅₀) of 0.91 µM. researchgate.net This was a significant finding, although not as potent as the reference drug donepezil (B133215) (IC₅₀ = 0.14 µM). researchgate.net The positioning of these electron-withdrawing groups was also found to be important, with ortho and para substitutions generally yielding the best results. researchgate.net

Conversely, the introduction of an electron-donating group, such as a methoxy group at the meta position (3-OCH₃), resulted in a compound with a favorable potency (IC₅₀ = 5.5 µM), indicating a more complex relationship than simple electron withdrawal. researchgate.net These findings underscore the importance of both the nature and position of substituents in modulating the biological activity of these derivatives.

Table 1: Acetylcholinesterase Inhibitory Activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives

Research Findings in CCR1 Antagonism

Another significant area of research for compounds structurally related to this compound is their activity as antagonists of the C-C chemokine receptor type 1 (CCR1). CCR1 is implicated in various inflammatory diseases, making its antagonists potential therapeutic agents.

A quantitative structure-activity relationship (QSAR) study was conducted on a series of 29 derivatives of 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)phenylamino)cyclobutenedione, which act as CCR1 antagonists. nih.govnih.govresearchgate.net This study aimed to develop a model to predict the biological activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀) based on molecular descriptors. nih.gov

The researchers calculated a wide range of theoretical molecular descriptors for each of the 29 compounds. These descriptors were then compressed into principal components (PCs) to serve as new variables for building the QSAR model. nih.gov A non-linear regression model using an artificial neural network (ANN) was then constructed to establish a relationship between these principal components and the observed pIC₅₀ values. nih.gov

The resulting QSAR model demonstrated good predictive power, with high correlation coefficients for both the training and prediction sets. nih.gov This indicates a non-linear relationship between the molecular descriptors (represented by the principal components) and the CCR1 inhibitory activity of these compounds. nih.gov The study successfully established a model that could be used to predict the bioactivity of new derivatives in this class, aiding in the design of more potent CCR1 antagonists. nih.gov

Table 2: Biological Activity of 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)phenylamino)cyclobutenedione Derivatives as CCR1 Antagonists

Biological Interactions and Mechanistic Pharmacological Investigations

Enzyme Inhibition Potentials of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives

Derivatives of this compound have demonstrated notable potential as enzyme inhibitors, with a primary focus on acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.govnih.gov

The mechanism of AChE inhibition by these derivatives is a key area of study. By inhibiting AChE, these compounds prevent the hydrolysis of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease. nih.govnih.govresearchgate.net Molecular docking studies suggest that derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, similar to the binding mode of established inhibitors like donepezil (B133215). researchgate.netscielo.br

Research has consistently shown that specific structural modifications to the this compound scaffold significantly influence its AChE inhibitory potency. nih.govnih.gov

Substituents on the Aniline (B41778)/Benzyl (B1604629) Ring: The introduction of electron-withdrawing groups, such as chloro (Cl), fluoro (F), and nitro (NO₂), on the phenyl ring has been shown to enhance inhibitory activity. nih.govnih.govresearchgate.net The position of these substituents is also critical; for instance, groups at the ortho and para positions tend to yield the best effects. nih.govnih.gov Conversely, a meta-methoxy derivative showed reduced activity. nih.gov

Core Moiety Modifications: Replacing the benzylpiperidine part of a reference compound like donepezil with benzylpiperazine has been a successful strategy in creating new derivatives with significant AChE inhibitory activity. scielo.brusp.br One study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that a compound with an ortho-chloro substituent on the benzyl ring was the most potent in the series. nih.govnih.gov

| Compound Derivative | Modification | IC₅₀ (μM) | Source |

|---|---|---|---|

| Compound 4a (ortho-chloro derivative) | Ortho-chloro substituent on benzyl ring | 0.91 ± 0.045 | nih.govnih.gov |

| Compound 4g (meta-methoxy derivative) | Meta-methoxy substituent on benzyl ring | 5.5 ± 0.7 | nih.gov |

The efficacy of these novel derivatives is often benchmarked against standard clinical drugs for Alzheimer's disease, primarily donepezil. Several derivatives have shown inhibitory potency comparable or even superior to donepezil in in-vitro assays. researchgate.net For example, a derivative with an ortho-chloro substituent (compound 4a) exhibited an IC₅₀ value of 0.91 μM. nih.govnih.govresearchgate.net While this is less potent than donepezil (IC₅₀ = 0.14 μM) in the same study, other related derivatives, such as a 2-chlorobenzyl derivative (compound 3c) in a different series, were found to be 32-fold more potent than donepezil. researchgate.net These comparative analyses underscore the potential of the benzylpiperazine scaffold in designing highly effective AChE inhibitors. researchgate.netscielo.br

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| Derivative with ortho-chloro substituent (Compound 4a) | 0.91 ± 0.045 | nih.govnih.gov |

| Donepezil (Reference) | 0.14 ± 0.03 | nih.govnih.gov |

Beyond AChE, derivatives of the this compound scaffold have been investigated for their interactions with other enzyme systems.

Cytochrome bc1: This enzyme complex is a component of the mitochondrial electron transport chain and a target for antimalarial drugs. nih.govmdpi.com Studies on related piperazine-substituted 4(1H)-quinolones have shown that these molecules can bind to the cytochrome bc1 complex, suggesting that modifications of the piperazine (B1678402) structure could direct biological activity towards this target. nih.gov Specifically, docking studies indicated that different substitutions on the quinolone core could lead to binding at either the Qo or Qi site of the enzyme. nih.gov

Oxidoreductases: Some functionalized aurones, which can be related chemical structures, have been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular defense against oxidative stress. researchgate.net While direct studies on this compound itself are limited in this area, the general reactivity of the aniline group suggests potential interactions with oxidative enzyme systems.

Acetylcholinesterase (AChE) Inhibition Mechanisms

Receptor Binding and Ligand-Receptor Modulation

The piperazine ring is a well-known pharmacophore for targeting central nervous system receptors. nih.govgu.se Consequently, this compound and its analogues have been explored for their ability to bind to and modulate key neurotransmitter receptors.

The compound acts as a ligand in studies investigating interactions with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial for understanding neurotransmission mechanisms related to mood and cognitive functions.

Dopamine Receptors: The blockade of dopamine receptors is a primary mechanism for antipsychotic drugs. googleapis.com The unique localization of the D3 dopamine receptor subtype in the limbic areas of the brain makes it a significant target. googleapis.comwikipedia.org Novel compounds derived from 2-(4-benzylpiperazin-1-yl)ethanone have been specifically designed to interact with dopamine receptor subtypes. googleapis.com The structural similarity between the benzylpiperazine moiety and dopamine contributes to its affinity for these receptors. wikipedia.org

Serotonin (5-HT) Receptors: The arylpiperazine structure is a common feature in ligands for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A. nih.govmdpi.comacs.org Derivatives of this compound are therefore investigated for their potential to modulate serotonergic neurotransmission, which is implicated in anxiety and depression. nih.gov The affinity for these receptors can be finely tuned by modifying the chemical structure. mdpi.com

Chemokine Receptor (e.g., CCR1) Antagonism and Selectivity

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor integral to inflammatory responses, making it a significant target for therapeutic intervention in autoimmune and inflammatory diseases. researchgate.netnih.gov Research has identified derivatives of this compound as potent CCR1 antagonists.

A series of 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)phenylamino)cyclobutenedione derivatives have been synthesized and studied for their CCR1 inhibitory activity. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to understand the interaction between these molecules and the CCR1 receptor. nih.gov These studies highlight a non-linear relationship between the molecular descriptors of the compounds and their inhibitory activities. nih.gov

One of the most potent compounds to emerge from these studies, a squaramide-based analogue, demonstrated remarkable antagonist activity against human CCR1. researchgate.net This compound exhibited over 500-fold selectivity for CCR1 compared to related chemokine receptors such as CCR2, CCR3, CCR4, and CCR5. researchgate.net Another derivative, compound 22 from a series of cyclobutenediones, also showed potent binding activity and functional antagonism of CCR1. researchgate.netresearchgate.net This compound, which contains a primary amino group, is potent in binding (IC₅₀ = 10 nM), Ca²⁺ flux (IC₅₀ = 4 nM), and chemotaxis assays (IC₅₀ = 7 nM). researchgate.net The development of such highly potent and selective CCR1 antagonists is a promising avenue for treating inflammatory conditions like rheumatoid arthritis and multiple sclerosis. opnme.comfrontiersin.org

Table 1: CCR1 Antagonist Activity of a Benzylpiperazine Derivative

| Assay Type | IC₅₀ Value (nM) |

|---|---|

| Binding | 10 |

| Ca²⁺ Flux | 4 |

| Chemotaxis | 7 |

Data derived from studies on a potent 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)phenylamino)cyclobutenedione derivative. researchgate.net

Diverse Therapeutic Explorations of this compound Analogues

The structural scaffold of this compound has served as a template for developing a wide array of analogues with diverse therapeutic applications. These explorations span from infectious diseases to neurological disorders and cancer.

Antimalarial Activity and Resistance Mechanisms

Analogues of this compound have shown significant promise as antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. nih.govacs.org Studies on hydroxyethylpiperazine derivatives, synthesized from the reaction of phenylalanine epoxide with benzylpiperazines, demonstrated moderate in vitro activity against the chloroquine-resistant W2 clone of P. falciparum. nih.gov

Further research into artemisinin (B1665778) derivatives incorporating N-benzylpiperazine ring systems has yielded compounds with excellent in vitro antimalarial potency against both chloroquine-sensitive (HB3) and chloroquine-resistant (K-1) strains. acs.org Some of these new diamine-containing analogues were found to be as potent or even more potent than the established antimalarial drug artemether. acs.org Unsubstituted arylpiperazines have also been noted to be significantly more potent against chloroquine-resistant strains than sensitive ones, indicating a potential mechanism to overcome common resistance pathways. researchgate.net The development of orally active 4(1H)-quinolones with a 7-piperazinyl group is another strategy being explored to enhance solubility and maintain potent blood and liver stage activity against malaria. nih.gov

Anticonvulsant Properties and Structure-Dependent Efficacy

The benzylpiperazine moiety is a key feature in the design of novel anticonvulsant agents. researchgate.net Derivatives of N-benzylamides of α-(4-benzylpiperazine)-γ-hydroxybutyric acid have been investigated for their effectiveness in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. researchgate.net All tested compounds in one study showed anticonvulsant activity in the MES screen at various doses. researchgate.net

Structure-activity relationship (SAR) studies have revealed that the efficacy of these compounds is highly dependent on their chemical structure. For instance, in a series of N-(6-substituted benzothiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives, substituting a 4-ethyl piperazine with a 4-benzyl piperazine led to a decrease in anticonvulsant activity in the MES screen. ekb.eg Conversely, in another series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group showed considerably higher anticonvulsant protection compared to their 3-chloroanilide counterparts, which were largely inactive. nih.gov This highlights the crucial role of specific substitutions on the aromatic rings for anticonvulsant potency.

Antiproliferative and Antitumor Potentials

Derivatives of this compound have been extensively explored for their potential as anticancer agents. ijpbs.com These compounds have demonstrated antiproliferative effects across a variety of cancer cell lines.

One area of investigation involves the design of benzylpiperazine derivatives as selective inhibitors of antiapoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Mcl-1. nih.gov In one study, several compounds were found to be highly selective binders to Mcl-1, with the most potent having a Ki value of 0.18 μM, and showed no detectable binding to Bcl-2 or Bcl-xL. nih.gov This selectivity is crucial for developing targeted cancer therapies with potentially fewer side effects. nih.gov

Other research has focused on coupling alepterolic acid, a natural diterpene, with benzylpiperazines. researchgate.net The resulting derivative, (3,4-dichlorobenzyl)piperazinyl alepterolic acid, exhibited the highest toxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 8.31±0.67 μM and was shown to induce apoptosis. researchgate.net Similarly, other studies have shown that benzylpiperazine derivatives can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

Table 2: Antiproliferative Activity of a Benzylpiperazine-Alepterolic Acid Derivative

| Cell Line | Compound | IC₅₀ Value (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | (3,4-dichlorobenzyl)piperazinyl alepterolic acid | 8.31±0.67 |

Data from a study on benzylpiperazinyl derivatives of alepterolic acid. researchgate.net

Antiplatelet Aggregation Activity

The piperazine scaffold is a component of various compounds investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. researchgate.netijpsr.comresearchgate.net Novel carbamoylpiperidine analogues containing a benzylpiperazine moiety have been synthesized and evaluated for their antiplatelet activity. researchgate.net

In one study, dibenzofuran-piperazine derivatives were synthesized and tested for their ability to inhibit platelet aggregation induced by arachidonic acid and collagen. ogu.edu.tr A compound featuring a 2-furoyl moiety attached to the piperazine ring demonstrated the highest inhibition (100%) of arachidonic acid-induced aggregation, with an IC₅₀ value of 26.1 μM. ogu.edu.tr This suggests that the nature of the substituent on the piperazine ring is critical for activity. In another study, nipecotoylpiperazine derivatives were evaluated, with the more hydrophobic compound showing significantly greater inhibition of platelet accumulation on collagen-coated surfaces. nih.gov These findings indicate that benzylpiperazine analogues could serve as lead compounds for developing new antiplatelet therapies. semanticscholar.org

Antimicrobial Spectrum of Activity

Benzylpiperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. ijpsr.comresearchgate.netnih.gov Various studies have synthesized and screened these compounds against a range of pathogens.

In one investigation, 4-substituted benzylpiperazin-1-yl methanone (B1245722) derivatives were tested against several bacterial strains (P. vulgaris, S. aureus, E. coli, B. subtillus) and fungal species (Altenaria, Culvalaria, C. albicans, A. niger). researchgate.netijpsr.com Specific derivatives showed good antibacterial activity, while others were more effective against the fungal strains. researchgate.netijpsr.com Another study of 1,4-disubstituted piperazine derivatives found that a compound with a pyridine-2-yl substituent was highly active against E. coli (a Gram-negative bacterium) and also showed the best antifungal activity against Aspergillus niger and Aspergillus flavus. haramaya.edu.et In contrast, a derivative with a phenylpiperazine-ethyl-indole structure was more effective against the Gram-positive bacterium Staphylococcus aureus. haramaya.edu.et These results demonstrate that modifications to the benzylpiperazine scaffold can tune the antimicrobial spectrum of these compounds. ijpsr.com

Modulation of Neurodegenerative Disease Pathways (e.g., Amyloid-β Aggregation Inhibition)

Research into the direct effects of the specific chemical compound This compound on the modulation of neurodegenerative disease pathways, particularly its ability to inhibit amyloid-β (Aβ) aggregation, is not extensively documented in publicly available scientific literature. The hallmark of Alzheimer's disease, a progressive neurodegenerative disorder, is the accumulation of Aβ plaques and neurofibrillary tangles in the brain, which leads to synaptic dysfunction and neuronal loss. Consequently, the inhibition of Aβ aggregation is a primary therapeutic target in the development of new anti-Alzheimer's agents.

While direct studies on This compound are scarce, the broader chemical scaffold of benzylpiperazine has been a subject of significant interest in medicinal chemistry for its potential to interact with biological targets relevant to neurodegeneration. Numerous studies have explored the synthesis and biological evaluation of various derivatives of benzylpiperazine, aiming to develop multi-target-directed ligands that can simultaneously address different pathological aspects of Alzheimer's disease.

For instance, research has been conducted on derivatives such as N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazones and 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. researchgate.netnih.gov These studies have often focused on the dual inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and the prevention of Aβ aggregation. The rationale behind this multi-target approach is to not only alleviate the symptoms by boosting cholinergic neurotransmission but also to modify the disease's progression by tackling the root cause of plaque formation.

Derivatives incorporating the benzylpiperazine moiety have shown promise in preclinical studies. For example, certain hybrid molecules have demonstrated the ability to inhibit Aβ fibrillogenesis, as measured by techniques like the Thioflavin T (ThT) fluorescence assay. This assay is a standard method for quantifying the formation of amyloid fibrils. In some cases, these derivatives have exhibited significant percentage inhibition of Aβ aggregation.

However, it is crucial to emphasize that these findings pertain to derivatives and not to the parent compound, This compound , itself. The specific structural features and functional groups of the derivatives play a critical role in their biological activity. Therefore, the data from these studies cannot be directly extrapolated to This compound . Without dedicated research on this specific compound, its potential to modulate neurodegenerative pathways, including the inhibition of amyloid-β aggregation, remains speculative. Further investigation is required to determine if This compound possesses any intrinsic activity in this regard.

Data on Derivatives of this compound

The table below presents findings from studies on various derivatives of the benzylpiperazine scaffold, illustrating the therapeutic potential of this chemical class in the context of Alzheimer's disease. It is important to reiterate that these results are not directly applicable to This compound .

| Derivative Class | Biological Target | Key Findings | Reference |

| N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazones | Amyloid-β Aggregation | Showed remarkable inhibition of Aβ fibril aggregation. | researchgate.net |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase | Demonstrated potential as acetylcholinesterase inhibitors. | nih.gov |

This information highlights the utility of the benzylpiperazine core in designing molecules with anti-Alzheimer's properties, but underscores the absence of specific data for This compound .

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a ligand and its target protein. While specific docking studies on 2-(4-Benzylpiperazin-1-yl)aniline are not extensively documented, research on its close derivatives provides significant insights into how the core structure interacts with biological targets, such as acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. d-nb.infonih.gov

Identification of Binding Pockets and Key Molecular Contacts

In studies involving derivatives like 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione, molecular docking simulations have been performed to understand their interaction with the acetylcholinesterase enzyme. d-nb.info The active site of AChE, particularly the binding location of the well-known inhibitor donepezil (B133215), is often used as the reference binding site for these simulations. d-nb.info

Key interactions for donepezil-like inhibitors involve three critical amino acid residues within the AChE active site: Trp279, Phe330, and Trp84. nih.gov Computational models predict that derivatives of this compound can adopt a binding mode similar to donepezil. d-nb.info The essential interactions typically involve:

π-π Stacking: The benzyl (B1604629) group of the ligand is predicted to form π-π stacking interactions with the indole (B1671886) ring of Trp84. A second π-π stacking interaction can occur between another aromatic part of the molecule and Trp279. nih.gov

Cation-π Interaction: The protonated nitrogen atom of the piperazine (B1678402) ring is crucial for establishing a cation-π interaction with the phenyl ring of Phe330. nih.gov

These interactions anchor the ligand within the catalytic pocket of the enzyme, which is essential for its inhibitory activity. The benzylpiperazine moiety, therefore, plays a fundamental role in orienting the molecule correctly within the binding site to establish these key molecular contacts.

Conformational Analysis of Bound Ligands

Conformational analysis through molecular modeling helps to understand how a ligand adapts its shape upon binding to a target. For derivatives of this compound, docking studies have confirmed a binding conformation that closely mimics that of donepezil when bound to AChE. d-nb.info

By superimposing the docked structure of the ligand with the known structure of donepezil in the active site, researchers have observed that the phthalimide, piperazine, and benzyl rings of the derivative occupy the same respective locations as the indanone, piperidine, and benzyl rings of donepezil. d-nb.info This conformational similarity suggests that the benzylpiperazine core acts as a suitable scaffold for designing inhibitors that can effectively fit into the active site gorge of acetylcholinesterase. d-nb.info The ability of the molecule to adopt this specific low-energy conformation within the binding pocket is a critical determinant of its potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the electronic structure, stability, and reactivity of a molecule can be examined. These methods, such as Density Functional Theory (DFT), are used to predict a variety of molecular properties from first principles.

Theoretical Prediction of Spectroscopic Properties in Synthetic Verification

Quantum chemical methods are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. fao.org For a synthesized compound like this compound, these theoretical predictions serve as a valuable tool for structural verification.

By calculating the optimized molecular geometry using methods like DFT (e.g., B3LYP/6-31G*), it is possible to predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. fao.org These calculated spectra can then be compared with the experimental data obtained from the synthesized sample. A strong correlation between the theoretical and experimental spectra provides high confidence in the structural confirmation of the newly synthesized molecule. This comparative approach is crucial for validating synthetic pathways and ensuring the identity and purity of the target compound.

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is key to controlling its outcome and optimizing conditions. Quantum chemical calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov

For a molecule containing an aniline (B41778) moiety, such as this compound, computational studies can elucidate its reactivity. For instance, studies on the reaction of aniline with radicals demonstrate how these methods can trace reaction paths. acs.org By calculating the energies of various potential intermediates and transition states, the most energetically favorable reaction pathway can be determined. acs.org This includes identifying the activation energy barriers for different steps, which helps in understanding the reaction kinetics. Such mechanistic insights are vital for predicting potential side reactions, designing more efficient synthetic routes, and understanding the metabolic fate of the compound. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of ADME properties is a critical step in the early stages of drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic profile without immediate recourse to expensive and time-consuming experimental assays. semanticscholar.orgmdpi.com Various computational models and software, such as SwissADME, are used to estimate these properties based on the molecule's structure. impactfactor.org For this compound, these predictions can help assess its drug-likeness.

Key ADME parameters that are typically predicted include:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).

Lipophilicity: Often expressed as the logarithm of the partition coefficient (LogP), which indicates the molecule's solubility in fatty or aqueous environments.

Water Solubility: A crucial factor for absorption and distribution.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. mdpi.com

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

The predicted ADME properties for this compound are summarized in the table below. These values are computationally generated estimates and serve as a guide for further experimental validation.

| Property | Predicted Value | Comment |

|---|---|---|

| Molecular Weight | 267.38 g/mol | Complies with Lipinski's rule (<500). |

| LogP (Consensus) | 3.10 | Indicates good lipophilicity, compliant with Lipinski's rule (<5). |

| Water Solubility (ESOL) | Moderately soluble | Suggests acceptable solubility for absorption. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | The molecule is predicted to be capable of crossing the blood-brain barrier. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions via inhibition of key metabolic enzymes. |

| CYP2C9 Inhibitor | Yes | |

| CYP3A4 Inhibitor | Yes | |

| Lipinski's Rule Violations | 0 | The compound satisfies all criteria for drug-likeness. |

Advanced Computational Methodologies in Drug Discovery Pipelinesnih.gov

The integration of advanced computational methodologies has become a cornerstone in modern drug discovery, significantly streamlining the process from hit identification to lead optimization. For novel compounds such as this compound and its derivatives, these in silico techniques provide invaluable insights into their potential therapeutic applications and pharmacodynamic profiles. Computational studies, including molecular docking, molecular dynamics (MD) simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been instrumental in elucidating the mechanisms of action and guiding the synthesis of more potent and selective drug candidates.

Molecular Docking Studies:

Molecular docking is a pivotal computational tool used to predict the binding orientation of a small molecule to its macromolecular target. In the context of derivatives of this compound, docking studies have been extensively employed to understand their interactions with various biological targets.

For instance, in the development of novel inhibitors for Alzheimer's disease, docking experiments were conducted on N'-2-(4-benzylpiperidin-/-piperazin-1-yl)acylhydrazone derivatives to elucidate their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Similarly, for 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, docking studies confirmed a binding mode comparable to that of the established drug donepezil within the AChE active site nih.govresearchgate.net. These studies are crucial for structure-activity relationship (SAR) analysis, enabling researchers to rationalize the observed biological activities and design modifications to enhance potency. For example, the docking analysis of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides helped in understanding their potential as antipsychotic agents by modeling their interactions with dopamine (B1211576) and serotonin (B10506) receptors researchgate.netnih.gov.

The predictive power of docking is further exemplified in the discovery of sigma-1 (S1R) receptor agonists, where the binding mode of a potent piperidine/piperazine-based compound was deciphered, providing a foundation for future structure-based optimization nih.govrsc.org. The insights gained from such studies are critical for the rational design of new therapeutic agents.

Interactive Data Table: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | Key Findings |

| N'-2-(4-Benzylpiperidin-/-piperazin-1-yl)acylhydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Elucidation of binding interactions within the active site of cholinesterase enzymes nih.gov. |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Acetylcholinesterase (AChE) | Confirmed a binding mode similar to donepezil nih.govresearchgate.net. |

| 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides | Dopamine and Serotonin Receptors | Assessment of physicochemical similarity to standard antipsychotic drugs researchgate.netnih.gov. |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Deciphered the binding mode of a potent S1R agonist nih.govrsc.org. |

| 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamides | Carbonic Anhydrase II (CAII) | Showed interaction with the zinc ion and three histidine residues in the active site nih.gov. |

Molecular Dynamics (MD) Simulations:

To complement the static picture provided by molecular docking, molecular dynamics simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. This technique provides a deeper understanding of the stability of binding interactions and potential conformational changes.

In the study of a potent sigma-1 receptor agonist, MD simulations were utilized to reveal the crucial amino acid residues involved in the interaction with the compound nih.govrsc.org. Furthermore, for a novel carbonic anhydrase II (CAII) inhibitor, MD simulations of the compound complexed with the enzyme demonstrated that the essential interactions were maintained for up to 40 nanoseconds, indicating a stable binding mode nih.gov. These advanced simulations are vital for validating docking poses and gaining a more accurate representation of the binding event at an atomic level.

In Silico ADMET Profiling:

The early prediction of the pharmacokinetic and toxicological properties of a drug candidate is critical to reduce attrition rates in later stages of drug development. In silico ADMET profiling allows for the computational assessment of these properties. For a series of novel 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, in silico ADMET and drug-likeness profiles were evaluated to support their potential as anticancer agents nih.gov. By predicting properties such as solubility, permeability, and potential toxicity, these computational models help in prioritizing compounds with favorable drug-like characteristics for further experimental investigation.

Emerging Trends and Future Research Directions

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 2-(4-Benzylpiperazin-1-yl)aniline Scaffold

The multifactorial nature of complex diseases like Alzheimer's has propelled the development of multi-target directed ligands (MTDLs), a strategy where a single molecule is designed to interact with multiple biological targets. The this compound scaffold is a prime candidate for MTDL design due to its structural adaptability.

Researchers have successfully synthesized derivatives capable of dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed and synthesized, with some compounds showing significant inhibitory potential against AChE. nih.gov Compound 4a , featuring an ortho-chlorine substitution on the benzyl (B1604629) ring, demonstrated the highest potency in this series with an IC50 value of 0.91 µM against AChE. nih.gov Another study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified compounds with even greater potency; for example, compound 4e (m-Fluoro) had an IC50 of 7.1 nM. nih.govnih.gov

Furthermore, the benzylpiperazine core has been incorporated into ligands targeting sigma (σ) receptors, which are implicated in pain and neurodegenerative disorders. A series of new benzylpiperazine derivatives were synthesized and found to have high affinity for the σ1 receptor. nih.govacs.org Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) exhibited a high affinity for the σ1 receptor with a Ki value of 1.6 nM and a high selectivity over the σ2 receptor. nih.govacs.org These findings underscore the potential of the this compound scaffold in developing treatments for complex neurological conditions.

| Compound | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 4a (ortho-chloro derivative) | AChE | 0.91 µM (IC50) | nih.gov |

| Compound 4e (m-Fluoro derivative) | AChE | 7.1 nM (IC50) | nih.gov |

| Compound 4i (p-Methoxy derivative) | AChE | 20.3 nM (IC50) | nih.gov |

| Compound 15 (cyclohexyl derivative) | σ1 Receptor | 1.6 nM (Ki) | nih.govacs.org |

| Compound 21 (ethylene linker) | σ1 Receptor | 8.8 nM (Ki) | nih.govacs.org |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel compounds. While specific applications of AI to this compound are not yet widely published, the potential for these technologies to enhance its therapeutic development is immense.

Generative AI models can explore vast chemical spaces to design novel derivatives of the this compound scaffold with optimized properties. These models, coupled with active learning frameworks, can iteratively learn from molecular metrics such as drug-likeness, synthesizability, and predicted binding affinity to generate chemically viable molecules with a high probability of success.

Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

Advancements in synthetic organic chemistry are crucial for expanding the chemical diversity of the this compound library and improving the efficiency of its synthesis. Traditional methods for the synthesis of piperazine (B1678402) derivatives are being supplemented by more innovative approaches.

One such approach is the use of photoredox catalysis for the C–H functionalization of piperazines. This method offers a green and efficient way to introduce a variety of substituents onto the piperazine core, allowing for the rapid generation of diverse compound libraries. The synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl- nih.govnih.govbenzoquinone hydrochloride from 2, 3, 4, 5-tetramethoxytoluene via a Blanc reaction, oxidation, and alkylation is an example of a practical synthetic route. researchgate.net

Moreover, multi-step synthetic procedures for creating complex derivatives are being refined. For example, the synthesis of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives involves a multi-step process that can be optimized for higher yields and purity. mdpi.com These advancements in synthetic methodologies are essential for exploring the full therapeutic potential of the this compound scaffold.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The this compound scaffold has primarily been investigated for its potential in treating neurodegenerative diseases and pain. However, the broad biological activity of the piperazine moiety suggests that this scaffold may have therapeutic applications in other areas.

The piperazine ring is a common feature in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. This suggests that derivatives of this compound could be screened for activity against these and other diseases. For example, exploring the potential of these compounds to inhibit cancer cell proliferation or to act as antibacterial or antifungal agents could open up new therapeutic avenues.

Future research should focus on high-throughput screening of this compound derivatives against a diverse panel of biological targets. This, combined with computational approaches to predict potential activities, could lead to the discovery of novel therapeutic applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitro reduction of a precursor. For example, 3-(4-Benzylpiperazin-1-yl)aniline was obtained by reducing the corresponding nitro compound using catalytic hydrogenation or sodium borohydride. Key parameters include solvent choice (e.g., ethanol or THF), temperature (ambient to 50°C), and catalyst loading (e.g., Pd/C for hydrogenation). Post-reaction purification involves column chromatography or recrystallization to isolate the aniline derivative .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as HPLC (with UV detection at ~249–296 nm) and LC-MS are critical for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, particularly the benzylpiperazine moiety and aromatic protons. Melting point analysis (e.g., 89–91°C for analogous compounds) provides additional validation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive molecules, particularly antimalarial agents. Its piperazine-aniline scaffold enables modifications for structure-activity relationship (SAR) studies, such as introducing substituents to enhance potency or reduce toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (SHELX suite) provides unambiguous structural determination. For example, SHELXL refines hydrogen atom positions and thermal parameters, resolving ambiguities in piperazine ring conformation or benzyl group orientation. High-resolution data (≤1.0 Å) is essential for accurate refinement .

Q. What reaction mechanisms govern the nucleophilic substitution reactions of this compound, and how can selectivity be controlled?

- Methodological Answer : The aniline group acts as an electron donor, directing electrophilic substitution to the ortho/para positions. For example, bromination with NBS (N-bromosuccinimide) in DMF selectively targets the aromatic ring. Computational modeling (DFT) predicts regioselectivity, while kinetic studies (e.g., monitoring by TLC or GC-MS) validate reaction pathways .

Q. How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?

- Methodological Answer : Comparative SAR studies using analogues (e.g., 4-methylpiperazine or 4-phenylpiperazine derivatives) reveal steric and electronic effects. For instance, bulkier substituents may hinder target binding, while electron-withdrawing groups enhance metabolic stability. Bioassays (e.g., IC₅₀ determination in antimalarial screens) quantify these effects .

Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?

- Methodological Answer : Software like Gaussian (for DFT calculations) predicts logP, pKa, and solubility. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like PfATP4 in malaria parasites. ADMET predictors (e.g., SwissADME) assess pharmacokinetic profiles early in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.